molecular formula C10H9ClN4O2 B7784439 3-(4-chlorophenyl)-3-(1H-tetrazol-1-yl)propanoic acid CAS No. 844882-07-1

3-(4-chlorophenyl)-3-(1H-tetrazol-1-yl)propanoic acid

Cat. No.: B7784439
CAS No.: 844882-07-1
M. Wt: 252.66 g/mol
InChI Key: TZRNJRMDQZMRHB-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-3-(1H-tetrazol-1-yl)propanoic acid is an organic compound that features a tetrazole ring and a chlorophenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-3-(1H-tetrazol-1-yl)propanoic acid typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst like aluminum chloride.

    Formation of the Propanoic Acid Backbone:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propanoic acid moiety, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the tetrazole ring or the chlorophenyl group, potentially yielding amines or dechlorinated products.

    Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions, which can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, dechlorinated products.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-3-(1H-tetrazol-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor to pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-3-(1H-tetrazol-1-yl)propanoic acid depends on its specific application:

    Biological Activity: The compound may interact with enzymes or receptors, inhibiting or activating specific pathways. For example, it could inhibit bacterial growth by targeting cell wall synthesis.

    Material Science: In materials applications, the compound’s unique structure can impart desirable properties such as increased thermal stability or enhanced mechanical strength.

Comparison with Similar Compounds

Similar Compounds

    3-(4-bromophenyl)-3-(1H-tetrazol-1-yl)propanoic acid: Similar structure but with a bromine atom instead of chlorine.

    3-(4-fluorophenyl)-3-(1H-tetrazol-1-yl)propanoic acid: Similar structure but with a fluorine atom instead of chlorine.

    3-(4-methylphenyl)-3-(1H-tetrazol-1-yl)propanoic acid: Similar structure but with a methyl group instead of chlorine.

Uniqueness

3-(4-chlorophenyl)-3-(1H-tetrazol-1-yl)propanoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This can result in distinct biological activity or material properties compared to its analogs.

Properties

IUPAC Name

3-(4-chlorophenyl)-3-(tetrazol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O2/c11-8-3-1-7(2-4-8)9(5-10(16)17)15-6-12-13-14-15/h1-4,6,9H,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRNJRMDQZMRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N2C=NN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601236961
Record name β-(4-Chlorophenyl)-1H-tetrazole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601236961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844882-07-1
Record name β-(4-Chlorophenyl)-1H-tetrazole-1-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844882-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-(4-Chlorophenyl)-1H-tetrazole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601236961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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